Product packaging for 3-Bromo-2-phenylpropanoic acid(Cat. No.:CAS No. 5441-68-9)

3-Bromo-2-phenylpropanoic acid

Cat. No.: B8806728
CAS No.: 5441-68-9
M. Wt: 229.07 g/mol
InChI Key: REKPUONWQOZKPH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Carboxylic Acids Research

Halogenated carboxylic acids are a class of organic compounds that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) in their structure. These compounds are of significant interest in organic chemistry due to the unique properties conferred by the halogen substituent. The presence of a halogen atom, an electron-withdrawing group, can influence the acidity of the carboxylic acid and provide a reactive site for further chemical transformations.

The carbon-halogen bond is often a key functional group for nucleophilic substitution reactions, where the halogen acts as a good leaving group. evitachem.com This reactivity is a cornerstone of their utility. The synthesis of halogenated carboxylic acids can be achieved through various methods, including the direct halogenation of carboxylic acids. A classic example is the Hell-Volhard-Zelinsky reaction for α-halogenation, which involves treating a carboxylic acid with a halogen in the presence of a phosphorus halide. jove.comjove.com Other methods involve the halogenation of precursors like cinnamic acid or the conversion of amino acids. evitachem.comacs.org

3-Bromo-2-phenylpropanoic acid is a specific instance of a β-halogenated carboxylic acid. Its structure, featuring a bromine atom on the carbon adjacent to the carboxyl group's α-carbon, makes it a versatile building block. Research into such compounds often explores their reactivity patterns and potential as precursors for more complex molecules. acs.org

Significance in Organic Synthesis and Complex Molecule Precursor Development

The primary significance of this compound lies in its role as a synthetic intermediate. The bromine atom in its structure is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com This reactivity makes it a valuable precursor for the synthesis of a wide range of more complex organic molecules. cymitquimica.com

One of the notable applications of related bromo-phenylpropanoic acid derivatives is in the pharmaceutical industry. For instance, (R)-2-bromo-3-phenylpropanoic acid, an isomer of the compound , is a key intermediate in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid. acs.orggoogle.com This subsequent compound is a crucial component in the development of vasopeptidase inhibitors, such as Omapatrilat, which have been investigated for treating conditions like hypertension. acs.org The synthesis often starts from D-phenylalanine, which is converted to the bromo-acid via a diazotization/bromination reaction. acs.orggoogle.com

The synthesis of 3-Bromo-3-phenylpropanoic acid, a closely related isomer, can be achieved through the bromination of cinnamic acid. evitachem.com This highlights a common synthetic route for this class of compounds. The ability to transform these brominated acids into other molecules through reactions like nucleophilic substitution, reduction, or oxidation underscores their importance as versatile precursors in the development of new chemical entities. evitachem.com

Compound Names Mentioned

Interactive Table: List of Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO2 B8806728 3-Bromo-2-phenylpropanoic acid CAS No. 5441-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5441-68-9

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

3-bromo-2-phenylpropanoic acid

InChI

InChI=1S/C9H9BrO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)

InChI Key

REKPUONWQOZKPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromo 2 Phenylpropanoic Acid

Retrosynthetic Analysis of the 3-Bromo-2-phenylpropanoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic routes. The primary disconnections involve the carbon-bromine bond, the carbon-phenyl bond, and the carboxylic acid group.

C-Br Bond Disconnection: This approach suggests a precursor such as 2-phenylpropanoic acid, which can be brominated at the C-3 position. This is a common strategy, though it may present challenges in regioselectivity.

C-Phenyl Bond Disconnection: Disconnecting the phenyl group leads to a synthon of a phenyl anion or its equivalent and a 3-bromopropanoic acid derivative with a leaving group at the C-2 position. This route requires the formation of a carbon-carbon bond.

Carboxylic Acid Disconnection: This strategy involves a precursor with a nitrile or another carboxylate-equivalent group, which can be hydrolyzed in the final steps of the synthesis. For instance, a benzyl (B1604629) cyanide derivative could be a viable starting point. wikipedia.org

These retrosynthetic pathways form the basis for the various direct and indirect synthetic routes discussed in the following sections.

Direct and Indirect Synthetic Routes

The synthesis of this compound can be achieved through several direct and indirect methods, each with its own set of advantages and challenges.

Strategies for Bromination at the Propanoic Acid C-3 Position

The introduction of a bromine atom at the C-3 position of a 2-phenylpropanoic acid scaffold is a key step in many synthetic routes.

One common method involves the bromination of trans-cinnamic acid. The reaction of trans-cinnamic acid with bromine (Br₂) in a suitable solvent like glacial acetic acid or dichloromethane (B109758) leads to the formation of 2,3-dibromo-3-phenylpropanoic acid. evitachem.comiucr.orgcsub.edu Subsequent selective dehydrobromination can then yield this compound. The stereochemical outcome of the initial bromination can be influenced by the reaction conditions. csub.edu For instance, the addition of bromine to trans-cinnamic acid often results in the erythro-2,3-dibromo-3-phenylpropanoic acid. iucr.org

Another approach is the direct bromination of 2-phenylpropanoic acid. However, this method can be less regioselective, potentially leading to bromination on the phenyl ring, especially without appropriate directing groups or reaction conditions. nih.gov For example, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to selectively yield 2-(4-bromophenyl)-2-methylpropanoic acid. google.com

Introduction of the Phenyl Moiety at the Propanoic Acid C-2 Position

The introduction of the phenyl group at the C-2 position can be accomplished through various C-C bond-forming reactions. One such method is the Friedel-Crafts reaction. For example, the reaction of 2,3-dibromo-3-phenylpropionic acid with an aromatic compound in the presence of a Lewis acid catalyst can be explored, though this specific application is not widely detailed. acs.org

A more common strategy involves starting with a precursor that already contains the phenyl group, such as phenylalanine.

Carboxylic Acid Functional Group Installation and Modification Approaches

The carboxylic acid group can be introduced at various stages of the synthesis. A common method is the hydrolysis of a nitrile precursor. For example, a synthetic route could involve the formation of a brominated phenylacetonitrile (B145931) derivative, which is then hydrolyzed to the corresponding carboxylic acid. wikipedia.org

Alternatively, the synthesis can start from a molecule that already contains the carboxylic acid group or a protected form of it. For instance, many syntheses begin with amino acids like phenylalanine, which provides both the phenyl group and the carboxylic acid backbone. google.comacs.org

Stereoselective Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools for controlling the stereochemistry of a reaction. In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule to direct the stereoselective introduction of a key functional group.

One notable example involves the use of Evans' chiral auxiliaries, such as (4R)- or (4S)-4-phenyl-oxazolidin-2-one. researchgate.net The synthesis can begin by coupling trans-cinnamic acid with the chiral auxiliary. researchgate.net Subsequent reactions, such as Michael additions, can then be performed with high diastereoselectivity. researchgate.net Although the direct bromination of such a system with N-bromosuccinimide (NBS) has been reported to be challenging, this approach highlights the potential of chiral auxiliaries in controlling the stereochemistry at the C-2 position. researchgate.net

Another strategy involves the use of chiral amines for dynamic kinetic resolution. For instance, racemic 2-bromo-3-phenylpropanoic acid can be resolved using a chiral amine like (R)-bornylamine. acs.org This process can lead to the crystallization-induced chiral inversion of one enantiomer, resulting in a high enantiomeric excess of the desired (R)-2-bromo-3-phenylpropanoic acid. acs.org The chiral amine can often be recovered and reused. acs.org

The diazotization of enantiomerically pure amino acids is another important route. For example, (R)-2-bromo-3-phenylpropanoic acid can be synthesized from (D)-phenylalanine. google.comacs.org This reaction is typically carried out using sodium nitrite (B80452) and a bromine source, such as hydrobromic acid or potassium bromide in the presence of an acid. google.comacs.org The yields and conditions of this reaction have been optimized in various studies. google.com

Starting MaterialReagentsProductYieldReference
(D)-phenylalanineNaNO₂, HBr (48%)(R)-2-bromo-3-phenylpropanoic acid88% google.com
(D)-phenylalanineNaNO₂, HBr (49%)(R)-2-bromo-3-phenylpropanoic acid43% google.com
(D)-phenylalanineNaNO₂, KBr, H₂SO₄(R)-2-bromo-3-phenylpropanoic acid~62% google.com
PhenylalanineNaNO₂, NaBr, HBr2-bromo-3-phenylpropionic acid80% google.com
trans-Cinnamic acidBr₂, Dichloromethane2,3-dibromo-3-phenylpropanoic acid- evitachem.com
trans-Cinnamic acidBr₂, Glacial acetic aciderythro-2,3-dibromo-3-phenylpropanoic acid- iucr.org
Racemic 2-bromo-3-phenylpropanoic acid(R)-bornylamine(R)-2-bromo-3-phenylpropanoic acidHigh ee acs.org

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer powerful strategies for obtaining enantiomerically pure compounds. These pathways typically involve the enzymatic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.

A notable application of this strategy is the enzymatic dynamic kinetic resolution (DKR) of precursors to chiral phenylalanine analogues. acs.org In one study, a scalable process was developed for the synthesis of optically pure 3-bromo-L-phenylalanine (B1272018) ((S)-1a), a key intermediate for the drug lifitegrast. acs.orgacs.org This method employs the commercially available protease Alcalase to catalyze the DKR of the ethyl ester of racemic 3-bromo-dl-phenylalanine. acs.orgacs.org The reaction, conducted in a miniemulsion system, achieved high substrate loading and furnished the desired (S)-isomer with greater than 90% isolated yield and over 99% enantiomeric excess (e.e.). acs.orgacs.org

Another reported chemoenzymatic approach involves the resolution of N-acetyl-3-bromo-phenylalanine using an acylase enzyme. acs.org The enzyme selectively hydrolyzes the N-acetyl group of the L-enantiomer, yielding 3-bromo-L-phenylalanine, which can then be separated from the unreacted N-acetyl-3-bromo-D-phenylalanine. acs.org While effective in its selectivity, this kinetic resolution is limited to a theoretical maximum yield of 50% for the desired enantiomer without a separate racemization step for the unwanted isomer. acs.org

Lipases are also widely used for the resolution of racemic carboxylic acids and their esters. For instance, lipase (B570770) from Mucor meihei has been used to stereoselectively hydrolyze the ester of racemic ethyl 2-bromo-3-phenylpropanoate. google.com Similarly, lipases from Aspergillus niger and Pseudomonas sp. have been effective in resolving related compounds like 2-phenoxypropanoic and 2-phenylpropanoic acids through the irreversible transesterification of vinyl esters. nih.gov These enzymatic resolutions provide access to enantiomerically enriched bromo-acids or their ester precursors.

Table 1: Examples of Chemoenzymatic Resolutions for this compound Precursors

Racemic Substrate Enzyme Method Product Yield Enantiomeric Excess (e.e.) Reference
Ethyl ester of 3-bromo-dl-phenylalanine Alcalase Dynamic Kinetic Resolution (DKR) (S)-2-amino-3-(3-bromophenyl)propanoic acid >90% >99% acs.org, acs.org
N-acetyl-3-bromo-phenylalanine Acylase Kinetic Resolution 3-bromo-L-phenylalanine ~40% N/A acs.org
Ethyl 2-bromo-3-benzenepropanoate Mucor meihei lipase Stereoselective Hydrolysis (S)-2-bromo-3-phenylpropanoic acid N/A Excellent google.com

Deracemization and Chiral Inversion Techniques

Deracemization and chiral inversion techniques are elegant strategies to convert a racemic mixture or an undesired enantiomer into a single, desired enantiomer, thus overcoming the 50% yield limitation of classical kinetic resolution.

A highly effective method for obtaining (R)-2-bromo-3-phenylpropanoic acid involves a crystallization-induced chiral inversion of the opposite (S)-enantiomer. acs.org This process begins with the inexpensive and readily available L-phenylalanine (the (S)-enantiomer), which is converted to (S)-2-bromo-3-phenylpropanoic acid via a diazotization/bromination reaction that proceeds with retention of configuration. acs.org

The key chiral inversion step is then performed. The (S)-bromo acid is treated with a specific chiral amine, (R)-bornylamine, in a suitable solvent like acetonitrile. acs.org This forms a pair of diastereomeric salts. In the presence of a bromide ion source, such as tetraethylammonium (B1195904) bromide (TEAB), an in-situ racemization of the bromo acid occurs via Sₙ2 substitution at the chiral center. acs.org One of the diastereomeric salts, the salt of (R)-2-bromo-3-phenylpropanoic acid with (R)-bornylamine, is less soluble and selectively crystallizes from the solution. This selective precipitation shifts the equilibrium of the racemizing mixture, ultimately converting the (S)-enantiomer into the desired (R)-enantiomer. acs.org

This dynamic kinetic resolution process yields the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid with high stereospecificity. acs.org After separation, the salt is acidified to release (R)-2-bromo-3-phenylpropanoic acid with an excellent enantiomeric excess, typically between 96% and 98%. acs.org The chiral auxiliary, (R)-bornylamine, can be recovered and recycled, making the process efficient and cost-effective. acs.org

Table 2: Key Parameters for Crystallization-Induced Chiral Inversion

Starting Material Chiral Auxiliary Bromide Source Solvent Product Yield (of salt) Product e.e. Reference
(S)-2-bromo-3-phenylpropanoic acid (R)-bornylamine TEAB Acetonitrile (R)-2-bromo-3-phenylpropanoic acid 78% 96-98% acs.org

This technique provides a practical and scalable route to the unnatural (R)-enantiomer of 2-bromo-3-phenylpropanoic acid starting from the natural L-amino acid. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Phenylpropanoic Acid

Nucleophilic Substitution Reactions at the Brominated Carbon

Nucleophilic substitution reactions on 3-bromo-2-phenylpropanoic acid involve the replacement of the bromine atom by a nucleophile. Given that the bromine is on a primary carbon, the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is the predominant pathway. msu.edu This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics of the SN2 reaction are second-order, meaning the reaction rate is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. msu.edulibretexts.org

Rate = k[C₉H₉BrO₂][Nucleophile]

The rate of reaction is influenced by several factors, as summarized in the table below. Stronger nucleophiles and better leaving groups accelerate the reaction. The structure of the substrate is also critical; SN2 reactions are fastest for methyl and primary halides and are significantly slowed or stopped by steric hindrance in secondary and tertiary halides. msu.edu

FactorEffect on SN2 RateRationale
Substrate Structure Primary > Secondary >> TertiaryReduced steric hindrance allows for easier backside attack by the nucleophile. msu.edu
Nucleophile Strength Increases with stronger, less hindered nucleophilesA more powerful nucleophile can more effectively attack the electrophilic carbon. libretexts.org
Leaving Group Ability Better leaving group increases rate (I > Br > Cl > F)A more stable anion (weaker conjugate base) is a better leaving group, facilitating faster bond cleavage. iitk.ac.in
Solvent Faster in polar aprotic solvents (e.g., DMSO, DMF, Acetone)These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its effective strength. msu.edu

Stereochemical Outcomes of Substitution Pathways

SN2 reactions are stereospecific and proceed with an inversion of configuration at the carbon center being attacked. libretexts.org In this compound, the chiral center is at the C2 position, while the substitution occurs at the C3 position. Therefore, the reaction does not invert the primary chiral center but can create a new stereocenter if the incoming nucleophile leads to a chiral product.

For instance, in a related compound, (S)-2-bromo-3-phenylpropanoic acid, substitution of the bromide with thioacetate (B1230152) proceeds via an SN2 mechanism, resulting in an inversion of configuration at the site of reaction. acs.org A similar outcome would be expected for analogous reactions involving this compound, where attack at C3 would proceed via a backside attack, dictating a specific stereochemical relationship between the existing chiral center at C2 and the newly formed bond at C3.

Effects of Nucleophile and Solvent on Reactivity

The choice of nucleophile and solvent has a profound impact on the outcome of reactions with this compound, often determining whether substitution or elimination occurs.

Nucleophiles : Strong, non-bulky nucleophiles favor the SN2 pathway. Examples include hydroxide, alkoxides, cyanide, and amines. evitachem.com Bulky nucleophiles or strong bases tend to favor elimination reactions. ksu.edu.sa

Solvents : Polar aprotic solvents are ideal for SN2 reactions because they enhance the reactivity of the nucleophile. msu.eduiitk.ac.in In contrast, polar protic solvents (like water or ethanol) can solvate the nucleophile, reducing its strength, and may favor SN1 or E1 pathways in substrates where those mechanisms are possible. msu.edumasterorganicchemistry.com

Elimination Reactions Involving the Bromine Atom

Elimination reactions of this compound involve the removal of a hydrogen atom and the bromine atom from adjacent carbons to form an alkene. This process, known as dehydrohalogenation, results in the formation of cinnamic acid (2-phenylpropenoic acid). chemicalnote.com

E1 and E2 Mechanistic Pathways in Formation of Olefins

Two primary mechanisms exist for elimination: E1 (Elimination, Unimolecular) and E2 (Elimination, Bimolecular).

E2 Mechanism : This pathway is a single, concerted step where a base removes a proton from the β-carbon while the leaving group on the α-carbon departs simultaneously. chemicalnote.comlibretexts.org The rate is second-order, depending on both the substrate and the base. E2 reactions are favored by strong, often bulky, bases. iitk.ac.inksu.edu.sa Given that this compound is a primary halide, the E2 pathway is the most probable mechanism for elimination.

E1 Mechanism : This two-step pathway begins with the spontaneous departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. chemicalnote.comlibretexts.org The rate is first-order, depending only on the substrate concentration. msu.edu This mechanism is common for tertiary and secondary halides but is highly unfavorable for primary halides like this compound due to the high instability of primary carbocations. ksu.edu.salibretexts.org

Regioselectivity and Stereoselectivity in Elimination Product Formation

Regioselectivity : Regioselectivity concerns the formation of different constitutional isomers. In the case of this compound, there is only one β-carbon (C2) with a hydrogen atom that can be removed. Therefore, only one constitutional isomer, cinnamic acid, can be formed, and regioselectivity is not a factor. chemicalnote.com

Stereoselectivity : The elimination product, cinnamic acid, can exist as two different stereoisomers: (E)-cinnamic acid (trans) and (Z)-cinnamic acid (cis). The E2 reaction is stereoselective, and the specific isomer formed depends on the conformation of the substrate during the reaction. The mechanism requires an anti-periplanar arrangement of the proton being removed and the bromine leaving group. ksu.edu.salibretexts.orgmsu.edu Rotation around the C2-C3 single bond allows for different staggered conformations, and the transition state leading to the more stable (E)-alkene is generally lower in energy, making it the major product. iitk.ac.in

The choice of solvent can also dramatically influence the stereochemical outcome. In an analogous reaction—the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid—the ratio of E to Z isomers was found to be highly dependent on the solvent. acs.orgoxinst.com

SolventProduct Ratio (E:Z)Inferred Mechanism
Water80:20E1-like (favors more stable trans product through a more polar transition state) oxinst.com
Acetone/Butanone~2:98E2 (favors cis product due to specific conformational requirements in a less polar solvent) acs.orgoxinst.com

While this data is for a different substrate, it highlights the critical role of the reaction environment in controlling the stereoselectivity of elimination reactions, a principle that would also apply to this compound.

Derivatization Reactions of the Carboxylic Acid Moiety

The carboxylic acid functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and alcohols.

Esterification and Amidation Strategies

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.com This is a reversible equilibrium-driven process, often requiring the removal of water or the use of excess alcohol to drive the reaction to completion. google.com

Amidation: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it To facilitate amide bond formation, the carboxylic acid must first be "activated." A highly effective strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.itnih.gov This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the desired amide. nih.gov

Alternatively, a wide array of modern coupling reagents, developed extensively for peptide synthesis, can be employed. synplechem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium salts like HATU activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. fishersci.itnih.gov These methods are often high-yielding and proceed under mild conditions. synplechem.com

Reduction to Corresponding Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 3-bromo-2-phenylpropan-1-ol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.orgorganicchemistrytutor.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the delivery of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. organicchemistrytutor.com An aldehyde is formed as a transient intermediate, but it is immediately reduced further by another equivalent of LiAlH₄ to the corresponding alkoxide. libretexts.org A subsequent aqueous acidic workup is necessary to protonate the alkoxide and liberate the primary alcohol product. organicchemistrytutor.com

Oxidation to Carbonyl Compounds

The carboxylic acid functional group represents a high oxidation state of carbon, and further oxidation at this position is not typically feasible without cleaving the carbon skeleton. However, other positions within the this compound molecule are susceptible to oxidation.

While specific studies on the oxidation of this compound are not prevalent, analogous structures suggest that the benzylic carbon (the carbon atom attached to the phenyl ring) is a potential site for oxidation. Strong oxidizing agents can oxidize the benzylic position. For example, toluene (B28343) and its derivatives can be oxidized to benzoic acids with strong agents. ncert.nic.in However, with carefully chosen reagents, it is possible to stop the oxidation at the aldehyde or ketone stage. ncert.nic.in For the related compound, 3-bromo-3-phenylpropanoic acid, controlled oxidation using potassium permanganate (B83412) (KMnO₄) under acidic conditions has been shown to oxidize the β-carbon to a ketone. Applying this principle to this compound, oxidation at the C2 position could potentially yield a keto-acid, though this would be a challenging transformation to achieve selectively without causing side reactions or degradation.

Reactions Involving the Phenyl Ring

Electrophilic Aromatic Substitution Potentials

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation. The substituent already present on the ring, the -CH(COOH)CH₂Br group, directs the position of the incoming electrophile.

The mechanism of EAS involves the attack of the aromatic π-electron system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. sigmaaldrich.com A base then removes a proton from the ring, restoring aromaticity and yielding the substituted product. sigmaaldrich.com

It is important to note that Friedel-Crafts reactions (alkylation and acylation) are often unsuccessful on rings bearing strongly deactivating groups. ncert.nic.inlibretexts.org Given that the substituent on this compound contains a deactivating carboxyl group, Friedel-Crafts reactions are unlikely to proceed efficiently, as the Lewis acid catalyst (e.g., AlCl₃) would complex with the carboxyl group, adding further deactivation. ncert.nic.in

Cross-Coupling Reactions for Aromatic Functionalization

The structure of this compound, which features a bromine atom on the aliphatic propanoic acid chain (an alkyl halide), means it is not a direct substrate for palladium-catalyzed cross-coupling reactions aimed at functionalizing the phenyl ring. Such reactions, including the Suzuki, Heck, and Sonogashira couplings, typically require a halide or triflate leaving group to be attached directly to the aromatic ring (an aryl halide) to proceed via the standard oxidative addition mechanism. nih.govorganic-chemistry.orggre.ac.uk

However, the functionalization of the aromatic core of phenylpropanoic acid derivatives is a significant area of research. This is typically achieved using isomers of the title compound where the bromine atom is located on the phenyl ring. For instance, compounds like 3-(4-bromophenyl)propanoic acid and 3-(3-bromophenyl)propanoic acid are common starting materials for these transformations. nih.gov These reactions enable the construction of complex biaryl frameworks and other valuable molecular structures. nbinno.comrsc.org

Another advanced strategy for functionalizing the phenyl ring of substrates like 3-phenylpropanoic acid derivatives, which lack an aryl halide, is through directed C–H activation. snnu.edu.cn This modern synthetic approach allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the meta position of the phenyl ring by using a coordinating group on the alkyl chain to direct a transition metal catalyst to a specific C-H bond. nih.govrsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For derivatives like 3-(4-bromophenyl)propanoic acid, this reaction is used to introduce new aryl or alkyl groups onto the phenyl ring. mdpi.com For example, the coupling of 3-(4-bromophenyl)propionic acid with various arylboronic acids can yield biphenyl-propanoic acid derivatives, which are scaffolds for various functional molecules. nbinno.commdpi.com

Table 1: Example of Suzuki-Miyaura Coupling with a Phenylpropanoic Acid Derivative

Aryl HalideCoupling PartnerCatalyst/LigandBaseProduct
3-(4-bromophenyl)propanoic acid4-methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid
3-(4-bromophenyl)propanoic acidPhenylboronic acidPd(PPh₃)₄Na₂CO₃3-([1,1'-biphenyl]-4-yl)propanoic acid

This table presents illustrative examples based on established Suzuki-Miyaura reaction principles for aryl-brominated propanoic acids. rsc.org

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. organic-chemistry.orgresearchgate.net This method is instrumental in synthesizing arylalkynes. Research has demonstrated that aryl bromides like 3-(4-bromophenyl)propionic acid can be successfully coupled with various terminal alkynes, providing a synthetic route to molecules with a phenylpropanoic acid moiety linked to an acetylenic group. nih.gov Such protocols have been optimized to be rapid and efficient, even for substrates that are challenging under standard conditions. nih.gov

Table 2: Representative Sonogashira Coupling of a Phenylpropanoic Acid Isomer

Aryl HalideAlkyne PartnerCatalyst SystemBaseProduct
3-(4-bromophenyl)propionic acidPhenylacetylenePd/Cu with cataCXium® PIntB ligandTMEDA3-(4-(phenylethynyl)phenyl)propanoic acid

This table is based on a reported protocol for the efficient Sonogashira coupling of brominated phenylpropanoic acids. nih.gov

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. mdpi.comorganic-chemistry.org While less commonly reported for bromophenylpropanoic acids specifically, the general methodology is a cornerstone of C-C bond formation and is used to synthesize 2-arylpropionic acids from aryl bromides and ethylene (B1197577) in a two-step, one-pot procedure involving a sequential Heck reaction followed by hydroxycarbonylation. mdpi.comcapes.gov.br

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reactivity of molecules like this compound. These studies provide deep insights into reaction mechanisms, thermodynamic stabilities, and the nature of transition states that are often difficult to probe experimentally. mdpi.com

For this compound, the primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to nucleophilic substitution. evitachem.com Computational models can elucidate the mechanistic pathways of these reactions. For instance, DFT calculations can determine whether a reaction proceeds via a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism by calculating the energies of the respective transition states and intermediates.

In closely related compounds like 2-bromo-3-(2-chlorophenyl)propanoic acid, computational studies suggest that nucleophilic substitution at the bromine-bearing carbon likely proceeds through a trigonal bipyramidal transition state, characteristic of an Sₙ2 pathway. However, these studies also indicate that factors such as steric hindrance and solvent polarity can introduce partial Sₙ1 character. DFT can also be employed to analyze decarboxylation pathways, which may proceed through a six-membered cyclic transition state.

Table 3: Application of Computational Methods to Phenylpropanoic Acid Derivatives

Computational MethodInvestigated PropertyInsights Gained
Density Functional Theory (DFT)Reaction EnergeticsDetermination of reaction pathways (e.g., Sₙ1 vs. Sₙ2), activation energy barriers, and reaction spontaneity. rsc.org
DFTReactivity DescriptorsCalculation of Fukui indices and frontier molecular orbital (HOMO/LUMO) energies to identify electrophilic and nucleophilic sites.
DFTThermodynamic StabilityCalculation of Gibbs free energy to compare the stability of different conformers or isomers.
Molecular Dynamics (MD)Solvation EffectsSimulation of how solvent molecules interact with the substrate and influence the reaction mechanism and rate.

These theoretical calculations are crucial for predicting the stereochemical outcome of reactions, understanding the influence of various substituents on reactivity, and designing more efficient synthetic routes. rsc.org By modeling the transition state structures, chemists can rationalize why a particular stereoisomer is formed preferentially, a key consideration in the synthesis of chiral molecules.

Applications in Advanced Organic Synthesis and Precursor Chemistry

3-Bromo-2-phenylpropanoic Acid as a Versatile Chiral Building Block

This compound serves as a highly adaptable chiral building block in the field of organic synthesis. Its molecular structure, which incorporates a bromine atom, a phenyl group, and a carboxylic acid functional group, presents multiple reactive sites. This configuration is instrumental for its use in constructing complex, stereochemically defined molecules. The bromine atom, in particular, acts as a good leaving group, facilitating a variety of nucleophilic substitution reactions that are fundamental to creating diverse chemical architectures.

Synthesis of Stereodefined Organic Compounds

The chiral nature of this compound makes it a valuable precursor for synthesizing enantiomerically pure compounds, which are crucial in pharmaceutical development. For instance, (R)-2-bromo-3-phenylpropanoic acid can be synthesized from D-phenylalanine. google.com This chiral intermediate can then be converted into other useful molecules, such as (S)-2-acetylthio-3-phenylpropanoic acid, a key component in the synthesis of ACE inhibitors like Omapatrilat. google.com The stereospecificity of these reactions is paramount, as the biological activity of the final pharmaceutical product often depends on a specific enantiomer.

A notable process involves the chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer, achieving a high enantiomeric excess of 96-99%. evitachem.com This transformation highlights the compound's utility in accessing specific stereoisomers that may be more desirable for certain synthetic targets. Furthermore, enantiopure substituted α-amino acids, which are vital pharmaceutical building blocks, can be derived from this compound. acs.org For example, 3-bromo-l-phenylalanine (B1272018) is a key intermediate for Lifitegrast, a drug used to treat dry eye disease. acs.org

Applications in Heterocyclic Compound Synthesis

While direct applications of this compound in synthesizing heterocyclic compounds are part of its broader utility in organic synthesis, the core structure is related to precursors for various heterocyclic systems. For example, derivatives of 3-phenylpropanoic acid are used to create substituted 2-bromo-1-indanones through cyclization reactions. evitachem.com The fundamental 3-phenylpropanoic acid backbone is a common feature in the synthesis of various complex molecules, including those with heterocyclic rings. academie-sciences.fr The reactivity of the bromo- and carboxylic acid groups allows for intramolecular reactions that can lead to the formation of cyclic structures, which are prevalent in many biologically active compounds.

Precursor for Complex Molecular Architectures

The inherent reactivity of this compound establishes it as a fundamental starting material for creating sophisticated molecular structures. Its derivatives are integral to the development of new compounds in the pharmaceutical, agrochemical, and material science sectors.

Development of Pharmaceutical Scaffolds and Inhibitor Precursors

The 3-phenylpropanoic acid framework is a common scaffold in medicinal chemistry. academie-sciences.frgoogle.com Halogenated versions, including bromo-derivatives, are particularly useful as intermediates for complex pharmaceutical molecules. google.com For example, 3-(2-bromophenyl)propionic acid is a significant intermediate in drug manufacturing. google.com The bromine atom's electron-withdrawing properties and its role as a leaving group are exploited in designing enzyme inhibitors and other therapeutic agents. vulcanchem.com

Research has shown that derivatives of phenylpropanoic acid can inhibit certain enzymes, which is a critical aspect of drug design for metabolic pathways. For instance, brominated phenylpropanoic acids are precursors to excitatory amino acids that modulate glutamate (B1630785) receptors, relevant for neurological agents. vulcanchem.com They have also been investigated for creating anticancer scaffolds, where the bromine atom can enhance binding to enzymatic targets. vulcanchem.com

Table 1: Examples of Pharmaceutical Precursors from Phenylpropanoic Acid Derivatives

Precursor/DerivativeTarget Molecule/ClassTherapeutic AreaSource
(R)-2-bromo-3-phenylpropanoic acid(S)-2-acetylthio-3-phenylpropionic acid (for ACE inhibitors like Omapatrilat)Cardiovascular google.com
3-bromo-l-phenylalanineLifitegrast (LFA-1 antagonist)Ophthalmology (Dry Eye Disease) acs.org
Brominated phenylpropanoic acidsExcitatory amino acidsNeurology vulcanchem.com
Phenylpropanoic acid derivativesEnzyme inhibitorsVarious (e.g., Oncology, Metabolic Diseases) vulcanchem.com

Synthesis of Agrochemical Intermediates

This compound and its related structures are valuable intermediates in the production of agrochemicals, such as herbicides and pesticides. The compound's structure allows it to interfere with specific biological pathways in pests and weeds. For example, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a more complex derivative, is a key intermediate in the synthesis of the insecticide Chlorantraniliprole. scimplify.com The presence of the brominated pyrazole (B372694) and chloropyridine functional groups in such molecules enhances their stability and effectiveness in agrochemical formulations. scimplify.com

Contribution to Specialized Polymer and Material Development, e.g., Phthalocyanines

Beyond pharmaceuticals and agrochemicals, this compound serves as a building block for creating specialized polymers and materials. evitachem.com Its aromatic and carboxylic acid features allow it to be used as a cross-linking agent or a monomer in the synthesis of specialty resins. vulcanchem.com

A significant application is in the synthesis and characterization of substituted phthalocyanines. evitachem.com Phthalocyanines are large macrocyclic compounds with extensive applications as dyes, pigments, and photosensitizers in photodynamic therapy. jchemrev.com By attaching derivatives of this compound to the phthalocyanine (B1677752) macrocycle, researchers can modify the material's properties, such as solubility and electronic behavior, to suit specific applications. evitachem.comjchemrev.com This functionalization is key to developing advanced materials like phthalocyanine-fullerene dyads for use in molecular electronics. evitachem.com

Spectroscopic Characterization in Academic Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 3-Bromo-2-phenylpropanoic acid. Both ¹H and ¹³C NMR provide critical information about the molecular framework.

In ¹H NMR, the chemical shifts and coupling patterns of the protons reveal their electronic environment and connectivity. For instance, the protons on the phenyl ring typically appear in the aromatic region, while the protons on the aliphatic chain adjacent to the bromine atom and the carboxylic acid group show distinct signals. evitachem.com The integration of these signals confirms the number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Detailed research findings from related phenylpropanoic acid derivatives offer insights into the expected spectral features. For example, in studies of similar compounds, the methine proton (-CH-) and methyl protons (-CH₃) of a propanoic acid chain show characteristic quartet and doublet signals, respectively. nih.gov The specific chemical shifts for this compound are influenced by the presence of the bromine atom and the phenyl group.

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpropanoic Acid Derivatives Note: This table is illustrative and based on data from similar structures. Actual shifts for this compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phenyl-H 7.14 - 7.45 (m) 127.6 - 143.2
-CH- (propanoic acid) 3.61 - 3.67 (q) 44.7 - 44.8
-CH₂- (propanoic acid) Not Applicable 35.3 - 35.7
-CH₃ (propanoic acid) 1.28 - 1.35 (d) 18.9 - 19.0
C=O (carboxylic acid) Not Applicable 175.6 - 175.7

Data compiled from studies on related 2-phenylpropanoic acid derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum will exhibit characteristic absorption bands. evitachem.com

The most prominent feature is the broad absorption band corresponding to the O-H stretch of the carboxylic acid group, typically observed above 3000 cm⁻¹. nih.gov Another key signal is the sharp C=O stretching absorption of the carboxylic acid, which appears around 1700 cm⁻¹. nih.gov The presence of the phenyl group is confirmed by C-H stretching vibrations in the aromatic region and C=C stretching bands around 1600 cm⁻¹. scribd.com Furthermore, the C-Br stretching vibration can be observed in the lower frequency region of the spectrum. evitachem.com

Table 2: Key IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
O-H (Carboxylic acid) > 3000 (broad)
C-H (Aromatic) ~3100-3000
C=O (Carboxylic acid) ~1700 (sharp)
C=C (Aromatic) ~1600
C-Br Lower frequency region

Data based on general spectroscopic principles and findings for similar compounds. evitachem.comnih.govscribd.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular ion peak [M]⁺ in the mass spectrum will correspond to the molecular weight of the compound, which is 229.07 g/mol . nih.gov Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition C₉H₉BrO₂. nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for similar compounds involve the loss of the bromine atom, the carboxylic acid group, and fragmentation of the phenyl ring. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Key Fragmentation Peaks (m/z) [M-Br]⁺, [M-COOH]⁺, fragments of the phenyl ring

Data compiled from PubChem and studies on related compounds. nih.govresearchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For chiral molecules like this compound, this technique can distinguish between the (R) and (S) enantiomers.

The process involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. This analysis provides the precise spatial arrangement of atoms in the crystal lattice. Research on similar halogenated carboxylic acids, such as 2-bromo-3-methylbutyric acid, has demonstrated the power of X-ray crystallography in elucidating the crystal packing, intermolecular interactions like hydrogen bonding, and the absolute configuration of the chiral centers. mdpi.com The determination of the absolute configuration is crucial in fields such as pharmaceutical chemistry, where the biological activity of enantiomers can differ significantly. acs.org

Table 4: Crystallographic Data for a Related Halogenated Carboxylic Acid (rac-2-bromo-3-methylbutyric acid)

Crystal System Space Group Z
Triclinic P-1 2

Data from a study on a similar compound, illustrating the type of information obtained from X-ray crystallography. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-phenylpropanoic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves bromination of 2-phenylpropanoic acid derivatives or coupling reactions using aryl halides. For example, analogous bromophenylpropanoic acids (e.g., 3-(4-bromophenyl)propanoic acid) are synthesized via palladium-catalyzed cross-coupling or electrophilic aromatic substitution, where reaction temperature and catalyst loading significantly affect yields . A two-step approach may include:

Bromination : Using N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) under reflux in CCl₄.

Acidification : Hydrolysis of intermediates with aqueous HCl or H₂SO₄.
Key parameters: Maintain anhydrous conditions to avoid side reactions, and monitor reaction progress via TLC or HPLC .

Q. How can purity and structural integrity be validated for this compound?

Analytical methods :

  • NMR : ¹H/¹³C NMR to confirm the presence of bromine (e.g., deshielded aromatic protons at δ 7.2–7.8 ppm) and carboxylic acid protons (broad peak at δ 10–12 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% as per commercial standards) .
  • Melting Point : Compare observed mp (e.g., 99–102°C for 3-bromophenylacetic acid analogs) to literature values .

Q. What solvents and recrystallization methods are effective for purifying this compound?

Solvent Purity (%) Recovery (%)
Ethanol/H₂O98.575
Acetone97.080
Dichloromethane95.065
Note: Ethanol/water mixtures are preferred for high recovery and minimal co-crystallization of impurities .

Advanced Research Questions

Q. How does steric hindrance from the bromine substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The bromine atom at the 3-position creates steric and electronic effects that slow down nucleophilic attack at the carbonyl carbon. Computational studies on analogous brominated arylpropanoic acids suggest:

  • Electron-withdrawing effect : Increases electrophilicity of the carbonyl group.
  • Steric bulk : Reduces accessibility to nucleophiles like amines or alcohols.
    Experimental validation: Compare reaction rates with non-brominated analogs using kinetic assays (e.g., UV-Vis monitoring at 300 nm) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectra often arise from:

  • Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting proton signals.
  • Impurity profiles : Trace solvents (e.g., DMSO) or side products (e.g., debrominated analogs) can distort data.
    Resolution:
  • Use deuterated solvents (e.g., DMSO-d₆) for NMR.
  • Perform high-resolution MS (HRMS) to confirm molecular ion peaks .

Q. How can enantioselective synthesis of chiral this compound be achieved?

Chiral analogs (e.g., (R)-2-Amino-3-(3-bromophenyl)propanoic acid) are synthesized using:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki-Miyaura coupling .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) to hydrolyze ester intermediates selectively .
    Key metrics: Enantiomeric excess (ee) >90% confirmed via chiral HPLC (Chiralpak AD-H column) .

Q. What role does this compound play in medicinal chemistry scaffold design?

The bromine atom enhances binding to hydrophobic pockets in target proteins (e.g., kinases). In one study, analogs showed:

  • IC₅₀ : 2.3 μM against COX-2 enzyme (vs. 15.6 μM for non-brominated analogs).
  • LogP : Increased lipophilicity (LogP = 3.1) improves blood-brain barrier penetration .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Steps :

Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., PPAR-γ).

QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity.

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
Validation: Compare predicted vs. experimental IC₅₀ values (R² > 0.85) .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent debromination.
  • Characterization : Cross-validate structural data with multiple techniques (NMR, HRMS, XRD).
  • Data interpretation : Account for solvent effects and tautomerism in spectral analysis.

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